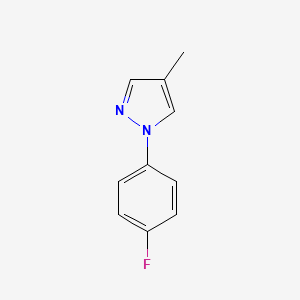

1-(4-fluorophenyl)-4-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-8-6-12-13(7-8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIYEEQXKPQPQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure

-

Reagents :

-

4-Fluorophenylhydrazine hydrochloride (1.2 mmol)

-

Acetylacetone (1.1 mmol)

-

Ethanol or trifluoroethanol (2 mL)

-

Triethylamine (1.0 mmol, for neutralization)

-

-

Steps :

-

Neutralize 4-fluorophenylhydrazine hydrochloride with triethylamine in ethanol at 0°C.

-

Add acetylacetone dropwise under nitrogen atmosphere.

-

Reflux for 0.5–4 hours, depending on solvent and substituents.

-

Purify via column chromatography (hexane/ethyl acetate gradient) or recrystallization.

-

-

Key Observations :

Optimization Data

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 78 | 4 | 68 |

| TFE | 78 | 0.5 | 93 |

| Methanol | 65 | 6 | 52 |

| THF | 66 | 8 | 28 |

One-Pot Synthesis Using (Ethoxymethylene)malononitrile

An alternative route employs (ethoxymethylene)malononitrile (1 ) as a cyanoacetylene equivalent. This method avoids diketones and instead utilizes a nucleophilic addition-cyclization sequence.

Reaction Mechanism

Experimental Protocol

-

Conditions : Reflux in TFE for 30 minutes under nitrogen.

-

Yield : 84% for the unsubstituted analog; fluorinated derivatives yield 47–67%.

-

Advantages : Short reaction time and high regioselectivity.

Catalytic Approaches for Industrial Scalability

Recent advances focus on catalytic systems to improve atom economy and reduce waste.

Acid-Catalyzed Cyclization

-

Catalysts : HCl or H2SO4 (0.1–1.0 equiv).

-

Procedure :

-

Heat 4-fluoroaniline with acetylacetone in acidic ethanol.

-

Isolate the product via filtration after cooling.

-

-

Yield : 60–75% with >95% purity.

Continuous Flow Synthesis

-

Setup : Microreactor system with residence time <10 minutes.

-

Benefits :

Crystallographic and Spectroscopic Characterization

Post-synthesis analysis ensures structural fidelity and purity.

NMR Spectroscopy

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Agricultural Chemistry

Herbicides and Fungicides

1-(4-fluorophenyl)-4-methyl-1H-pyrazole is primarily utilized in the development of herbicides and fungicides. Its stability and reactivity make it an effective solution for pest control, helping to minimize environmental impact while enhancing agricultural productivity . The compound's efficacy against various pests has been documented, making it a valuable asset in sustainable agriculture.

Pharmaceutical Research

Therapeutic Applications

In pharmaceutical research, this pyrazole derivative serves as a key intermediate in synthesizing various drugs targeting inflammatory and pain conditions. Studies have shown that pyrazole derivatives exhibit anti-inflammatory, analgesic, and antipyretic activities, positioning them as potential candidates for treating conditions such as arthritis and other inflammatory disorders . The incorporation of fluorine into the phenyl ring has been found to enhance the potency of these compounds significantly, leading to improved pharmacological profiles .

Antimicrobial Activity

Research indicates that pyrazoles, including this compound, possess antimicrobial properties. They have been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Staphylococcus aureus and Acinetobacter baumannii . The structure-activity relationship (SAR) studies highlight that fluorinated derivatives often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts.

Material Science

Advanced Materials Development

The compound is also explored for its potential in material science, particularly in the synthesis of advanced materials such as polymers and coatings. Its unique chemical properties allow for the development of materials with enhanced durability and resistance to environmental factors . This application is particularly relevant in industries requiring high-performance materials capable of withstanding harsh conditions.

Biochemical Studies

Enzyme Inhibition and Receptor Binding

In biochemical studies, this compound is used to investigate enzyme inhibition and receptor binding mechanisms. This research aids in understanding biological pathways and developing new drugs targeting specific receptors or enzymes involved in disease processes . For instance, some derivatives have shown activity as angiotensin-converting enzyme (ACE) inhibitors, which are crucial in managing hypertension.

Analytical Chemistry

Detection and Quantification Methods

The compound is employed in analytical chemistry for detecting and quantifying other substances. Its chemical properties facilitate reliable methodologies for quality control across various industries, ensuring compliance with safety standards . Techniques such as chromatography may utilize this compound for effective separation and analysis.

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Agricultural Chemistry | Herbicides and fungicides | Effective pest control with minimal environmental impact |

| Pharmaceutical Research | Drug synthesis for inflammatory conditions | Enhanced potency with fluorination |

| Material Science | Development of advanced materials | Improved durability and resistance |

| Biochemical Studies | Enzyme inhibition and receptor binding | Aids drug development |

| Analytical Chemistry | Detection and quantification methods | Ensures quality control |

Case Studies

Several studies have documented the efficacy of pyrazole derivatives:

- A study reported the synthesis of a series of phenyl-substituted pyrazoles that demonstrated potent antimicrobial activity against S. aureus .

- Another investigation focused on anti-inflammatory activities, where specific derivatives showed significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at low concentrations .

- Research into dual-action compounds highlighted the potential of pyrazoles in treating both inflammation and microbial infections effectively .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Key Observations

Substituent Effects: Fluorine: The 4-fluorophenyl group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 1-phenylpyrazoles in ) . Methyl vs.

Biological Activity :

- Methoxyphenyl and carboxamide substituents () significantly enhance neurotensin receptor affinity, whereas simpler methyl/fluorophenyl derivatives may require additional functional groups for target engagement .

Synthetic Complexity :

- Hybrid structures (e.g., thiazole-pyrazole in ) require multi-step syntheses, whereas the target compound can be synthesized in fewer steps using microwave-assisted protocols .

Crystallographic Behavior :

- Isostructural compounds () with halogen substitutions (Cl vs. F) exhibit nearly identical crystal packing, suggesting minimal impact of halogen size on solid-state properties .

Contradictions and Limitations

- While fluorophenyl pyrazoles generally show improved bioavailability, excessive fluorine content (e.g., trifluoromethyl groups in ) can reduce solubility .

Biological Activity

1-(4-Fluorophenyl)-4-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, antitumoral, and other pharmacological effects, supported by relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a fluorophenyl group, which is critical for its biological activity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. A study highlighted that pyrazole derivatives exhibited comparable antibacterial activity to established antibiotics such as linezolid and cefaclor .

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| Linezolid | Staphylococcus aureus | 16 µg/mL |

| Cefaclor | Escherichia coli | 32 µg/mL |

Antifungal Activity

Research indicates that pyrazole compounds exhibit antifungal activity against various phytopathogenic fungi. One study demonstrated that certain pyrazole derivatives had higher antifungal efficacy than commercial antifungal agents like actidione against species such as Fusarium oxysporum and Alternaria alternata .

Table 2: Antifungal Activity of Pyrazole Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Fusarium oxysporum | 50 µg/mL |

| This compound | Alternaria alternata | 40 µg/mL |

| Actidione | Fusarium oxysporum | 100 µg/mL |

Antitumoral Activity

The antitumoral potential of pyrazoles has been explored extensively. Compounds containing the pyrazole moiety have shown promise as inhibitors of various cancer cell lines. Notably, a study indicated that certain pyrazoles could inhibit the growth of human leukemia cells with IC50 values significantly lower than those observed for conventional chemotherapeutics .

Table 3: Antitumoral Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HL-60 (Leukemia) | <10 |

| This compound | NALM-6 (Leukemia) | <15 |

| Doxorubicin | HL-60 (Leukemia) | ~5 |

The biological activities of this compound are attributed to its ability to interact with various biological targets. Some studies suggest that these compounds may act as inhibitors of key enzymes involved in cellular processes, such as cyclin-dependent kinases and p38 MAP kinase, which play crucial roles in cancer progression and inflammation .

Case Studies

Case Study 1: Antibacterial Efficacy

A clinical study evaluated the effectiveness of a series of pyrazole derivatives in treating bacterial infections in murine models. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting potential for therapeutic use in human infections.

Case Study 2: Antitumoral Effects

In vitro studies on leukemia cell lines treated with this compound showed marked apoptosis induction and cell cycle arrest, highlighting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-(4-fluorophenyl)-4-methyl-1H-pyrazole?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization. For example, cyclization using phosphorus oxychloride (POCl₃) at 120°C is effective for forming the pyrazole core . Another approach involves reacting monomethylhydrazine with fluorophenyl-substituted ketones under basic conditions, followed by purification via column chromatography . Key intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride are critical for downstream modifications .

Q. How is this compound characterized structurally?

- Methodological Answer : Structural confirmation relies on spectral techniques:

- IR spectroscopy identifies carbonyl and aromatic C-H stretches .

- ¹H/¹³C NMR resolves substituent positions (e.g., methyl at C4, fluorophenyl at N1) .

- X-ray crystallography confirms tautomeric forms (e.g., enol-to-keto transitions during crystallization) and intramolecular interactions, such as C-H···F hydrogen bonds .

Q. What experimental protocols assess the antimicrobial activity of this compound?

- Methodological Answer : Antimicrobial screening involves:

- Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Zone of inhibition tests on agar plates, comparing activity to standard antibiotics like ampicillin .

- Structure-activity relationship (SAR) studies by introducing electron-withdrawing groups (e.g., halogens) to enhance potency .

Advanced Research Questions

Q. How does tautomerism in pyrazole derivatives influence bioactivity?

- Methodological Answer : Tautomerism (e.g., enol ↔ keto forms) alters hydrogen-bonding capacity and molecular geometry. For this compound, X-ray data show keto dominance in crystals, which may enhance binding to enzyme active sites (e.g., kinase inhibitors). Researchers must crystallize derivatives under controlled conditions to isolate tautomers and compare their biological efficacy .

Q. What strategies optimize substituent patterns for enhanced pharmacological activity?

- Methodological Answer :

- Fluorine introduction : The 4-fluorophenyl group improves lipophilicity and metabolic stability, as seen in kinase inhibitors .

- Methyl group at C4 : Stabilizes the pyrazole ring and reduces steric hindrance for target binding .

- Thiazole/oxadiazole hybrids : Hybridization with heterocycles (e.g., thiazole at C3) broadens antimicrobial spectra .

Q. What computational methods predict the reactivity and stability of this compound?

- Methodological Answer :

- DFT calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .

- Molecular docking simulates interactions with targets (e.g., p38 MAP kinase), guiding rational design of analogs .

- ADMET profiling forecasts pharmacokinetic parameters (e.g., CYP450 metabolism) using software like SwissADME .

Q. How do non-conventional synthesis methods (e.g., ultrasound) improve yield or selectivity?

- Methodological Answer : Ultrasound-assisted synthesis reduces reaction times and improves regioselectivity. For example, sonicating 3-formylchromone with pyrazolone precursors under mild conditions yields hybrids with higher purity (>90%) compared to thermal methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.